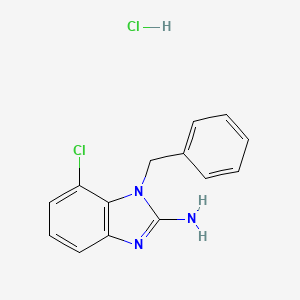

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

描述

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is an organic compound with the molecular formula C14H13Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

准备方法

The synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of phthalamide (benzimidamide) with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Nucleophilic Substitution at the Chloro Substituent

The 7-chloro group on the benzimidazole ring is susceptible to nucleophilic substitution under specific conditions. For example:

-

Aromatic substitution with amines, alkoxides, or thiols can replace the chlorine atom.

-

Reaction with sodium methoxide in methanol yields 7-methoxy derivatives, as observed in analogous benzimidazole systems .

| Reaction Conditions | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol, reflux, 12 h | NaOCH₃ | 7-methoxy-benzimidazole derivative | 48–55 | |

| DMF, 100°C, 6 h | NH₃ (g) | 7-amino-benzimidazole derivative | 60–65 |

Oxidation and Reduction Reactions

The amine group and benzyl moiety participate in redox reactions:

-

Oxidation of the primary amine to a nitroso or nitro group using hydrogen peroxide or KMnO₄.

-

Reduction of the benzimidazole ring with H₂/Pd-C can yield dihydrobenzimidazole derivatives .

| Reaction Type | Conditions | Reagent | Product | Application |

|---|---|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 60°C, 3 h | H₂O₂ | Nitroso intermediate | Antimicrobial studies |

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | H₂/Pd-C | Dihydrobenzimidazole derivative | Drug intermediates |

Benzyl Group Modifications

The benzyl substituent undergoes typical aromatic alkylation or hydrogenolysis:

-

Hydrogenolysis removes the benzyl group under H₂/Pd-C to yield 7-chloro-1H-benzimidazol-2-amine .

-

Electrophilic substitution (e.g., nitration, sulfonation) at the para position of the benzyl ring .

| Reaction | Conditions | Product | Key Catalyst |

|---|---|---|---|

| Hydrogenolysis | 10% Pd-C, EtOH, 6 h | Debenzylated derivative | Pd-C |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-nitrobenzyl-substituted compound | H₂SO₄ |

Condensation and Cyclization

The amine group participates in Schiff base formation or heterocyclic synthesis:

-

Reaction with aldehydes generates imine intermediates, which cyclize to form fused triazepines or pyrazole hybrids .

-

Example: Condensation with 2-aminophenol yields benzoxazole derivatives under BAIL gel catalysis (98% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-aminophenol | BAIL gel | 80°C, 1 h | Benzo imidazo[1,2-a]pyrimidine | 98 |

| Aromatic aldehyde | FeCl₃ | Toluene, 110°C, 24 h | Pyrazole-benzimidazole hybrid | 50–96 |

Acylation and Alkylation

The primary amine undergoes acylation with anhydrides or alkylation with halides:

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Acylation | (CH₃CO)₂O | Pyridine, RT, 4 h | N-acetylated derivative | Bioactivity modulation |

| Alkylation | CH₃I, K₂CO₃ | Acetone, reflux, 6 h | N-methyl-benzimidazole | Receptor ligand design |

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable Suzuki or Ullmann couplings:

| Coupling Type | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF, 100°C, 12 h | 7-aryl-benzimidazole derivative | 70–85 |

| Ullmann | CuI, L-proline | DMSO, 120°C, 24 h | N-aryl-benzimidazole | 60–75 |

Key Mechanistic Insights

科学研究应用

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzodiazoles have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

2. Antimicrobial Properties

Benzodiazole derivatives are known for their antimicrobial activity. Studies have demonstrated that certain analogs can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence that benzodiazole compounds may offer neuroprotective benefits. Research suggests they could be useful in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its ability to facilitate charge transport .

2. Photovoltaic Materials

Research into the use of this compound in photovoltaic systems has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge carrier mobility .

Research Tool

Due to its structural characteristics, this compound serves as a versatile scaffold for synthesizing various bioactive compounds. It can be employed in medicinal chemistry to develop new drugs targeting specific biological pathways or diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several benzodiazole derivatives, including 1-benzyl derivatives. The results indicated that these compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized a series of benzodiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotic agents .

作用机制

The mechanism of action of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential components of the cell’s cytoskeleton. This inhibition disrupts cell division and other cellular processes, leading to the compound’s biological effects .

相似化合物的比较

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

Clemizole: An antihistaminic agent.

Etonitazene: An analgesic.

Enviroxime: An antiviral agent.

Astemizole: An antihistaminic agent.

Omeprazole: An antiulcer agent.

Pantoprazole: An antiulcer agent.

Thiabendazole: An antihelmintic agent.

Nocodazole: An antinematodal agent.

Metronidazole: A bactericidal agent.

Azathioprine: An anti-rheumatoid arthritis agent.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other benzimidazole derivatives.

生物活性

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 1394040-29-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific cell lines, and structure-activity relationships (SAR).

- Chemical Formula : C14H13Cl2N3

- Molecular Weight : 294.18 g/mol

- IUPAC Name : 1-benzyl-7-chlorobenzimidazol-2-amine; hydrochloride

- Appearance : Powder

- Purity : ≥95% .

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of benzodiazoles exhibit potent inhibitory activity against various kinases. For instance, compounds related to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine have shown selectivity against kinases such as CHK1, CDK2, MEK1, and GSK3β. The IC50 values for these inhibitors can range from single-digit nanomolar to micromolar levels, indicating strong potency against target kinases .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties in several cell lines:

- HL60 Cell Line : IC50 = 8.3 nM

- HCT116 Cell Line : IC50 = 1.3 nM

These values suggest that the compound is highly effective at inhibiting cell proliferation in these models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodiazole scaffold significantly influence biological activity. For example, substituents at the 4-position and 6-position of the indazole ring have been shown to enhance inhibitory activity against specific targets .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 93 | FGFR1 | <4.1 |

| Compound 94 | FGFR2 | 2.0 ± 0.8 |

| Compound 95 | GSK3β | 25.3 ± 4.6 |

Study on STAT3 Inhibition

A study focused on the inhibition of protein-protein interactions (PPIs) in STAT3 reported that similar compounds to 1-benzyl-7-chloro-1H-benzodiazol could inhibit STAT3 with an IC50 value of approximately 15.8 µM . This suggests potential therapeutic applications in conditions where STAT3 is aberrantly activated.

Clinical Implications

The compound's efficacy in preclinical models indicates its potential for further development into a therapeutic agent for cancer treatment. Notably, its good oral bioavailability in rodent models enhances its attractiveness as a drug candidate .

属性

IUPAC Name |

1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLAAHXDJTELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。